molecular formula C23H16BrN3 B11119325 6-bromo-2-(1-methyl-1H-benzimidazol-2-yl)-4-phenylquinoline

6-bromo-2-(1-methyl-1H-benzimidazol-2-yl)-4-phenylquinoline

Cat. No.: B11119325
M. Wt: 414.3 g/mol
InChI Key: OTXMVEIMHIZQPP-UHFFFAOYSA-N
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Description

6-BROMO-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a 1-methyl-1H-1,3-benzodiazol-2-yl group at the 2nd position, and a phenyl group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an aldehyde or ketone in the presence of an acid catalyst.

    Bromination: The bromine atom is introduced at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Benzodiazole Group: The 1-methyl-1H-1,3-benzodiazol-2-yl group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable benzodiazole precursor.

    Phenylation: The phenyl group is introduced at the 4th position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-BROMO-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-BROMO-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE involves its interaction with specific molecular targets. In biological systems, it may bind to DNA, leading to the inhibition of DNA replication and transcription. This can result in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE: Lacks the bromine atom at the 6th position.

    6-BROMO-4-PHENYLQUINOLINE: Lacks the benzodiazole group at the 2nd position.

    6-BROMO-2-(1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE: Lacks the methyl group on the benzodiazole ring.

Uniqueness

6-BROMO-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4-PHENYLQUINOLINE is unique due to the presence of all three substituents: the bromine atom, the 1-methyl-1H-1,3-benzodiazol-2-yl group, and the phenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H16BrN3

Molecular Weight

414.3 g/mol

IUPAC Name

6-bromo-2-(1-methylbenzimidazol-2-yl)-4-phenylquinoline

InChI

InChI=1S/C23H16BrN3/c1-27-22-10-6-5-9-20(22)26-23(27)21-14-17(15-7-3-2-4-8-15)18-13-16(24)11-12-19(18)25-21/h2-14H,1H3

InChI Key

OTXMVEIMHIZQPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5

Origin of Product

United States

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